molecular formula C7H9F3O B11917436 1-Ethoxy-3-trifluoromethyl-1,3-butadiene

1-Ethoxy-3-trifluoromethyl-1,3-butadiene

Cat. No.: B11917436
M. Wt: 166.14 g/mol
InChI Key: GBDJZMNUWNFRIF-SNAWJCMRSA-N
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Description

1-Ethoxy-3-trifluoromethyl-1,3-butadiene is an organic compound with the molecular formula C7H9F3O. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a butadiene backbone.

Preparation Methods

1-Ethoxy-3-trifluoromethyl-1,3-butadiene can be synthesized through several methods. One common synthetic route involves the Wittig methylenation of the corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones . This reaction typically requires specific reaction conditions, including the use of appropriate reagents and catalysts. Industrial production methods may involve the reaction of 1,3-butadiene with trifluoromethyl chloride in the presence of an oxidizing agent and under controlled temperature conditions .

Chemical Reactions Analysis

1-Ethoxy-3-trifluoromethyl-1,3-butadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Ethoxy-3-trifluoromethyl-1,3-butadiene is a chemical compound with diverse applications, particularly in scientific research .

Properties

  • It is flammable .
  • The compound has the SMILES notation FC(F)(F)C(=C)\C=C\OCC .
  • Its InChI is InChI=1/C7H9F3O/c1-3-11-5-4-6(2)7(8,9)10/h4-5H,2-3H2,1H3 .
  • The InChIKey is GBDJZMNUWNFRIF-SNAWJCMRBO .

Synthesis
While the search results do not detail the synthesis of this compound, they do provide information on the synthesis of related trifluoromethyl compounds and building blocks. For example, 2-trifluoromethyl-1,3-butadiene can be prepared by reacting 1,1,1-trifluoroacetone with an ethynyl magnesium halide in the presence of diethyl ether to form an acetylenic alcohol . This acetylenic alcohol is then dehydrated to an olefinic compound containing a triple bond, which is partially hydrogenated to yield 2-trifluoromethyl-1,3-butadiene .

Applications

  • Chemical Intermediate: this compound is used as a chemical intermediate in the production of other chemicals . For instance, it can be used to produce 1,1,1-Trifluoro-4-pyrrolidin-1-yl-but-3-en-2-one in acetonitrile at ambient temperature with a yield of approximately 100% .
  • Research: This compound is useful in various research applications .

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new chemical bonds and the synthesis of complex molecules. The exact molecular targets and pathways involved depend on the specific application and the reaction conditions .

Comparison with Similar Compounds

1-Ethoxy-3-trifluoromethyl-1,3-butadiene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Ethoxy-3-trifluoromethyl-1,3-butadiene (ETB) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of ETB, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H7F3 and is characterized by the presence of an ethoxy group and trifluoromethyl substituents. These features contribute to its reactivity and interaction with biological targets.

The biological activity of ETB is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which can lead to enzyme inhibition or modulation of protein-ligand interactions. This property is particularly advantageous in drug design, as fluorinated compounds often exhibit increased stability and reactivity compared to their non-fluorinated counterparts .

Antiproliferative Effects

Recent studies have demonstrated that ETB exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays revealed that ETB can inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value in the low micromolar range. This suggests that ETB may act as a potential chemotherapeutic agent .

Enzyme Inhibition

ETB has been investigated for its ability to inhibit specific enzymes involved in cancer progression. The compound's structural similarity to known enzyme inhibitors allows it to compete effectively at active sites, leading to reduced enzymatic activity. For example, studies have shown that ETB can inhibit tubulin polymerization, a critical process for cell division, thereby inducing apoptosis in cancer cells .

Study on Antiproliferative Activity

In a study published in PMC, researchers synthesized a series of compounds related to ETB and evaluated their antiproliferative effects on MCF-7 cells. The results indicated that several derivatives exhibited potent activity comparable to established chemotherapeutics, highlighting the potential of ETB as a lead compound for further development .

Diels-Alder Reactions

ETB has also been explored as a Diels-Alder component due to its ability to participate in cycloaddition reactions. This property allows for the synthesis of functionalized trifluoromethylated compounds, which are valuable in medicinal chemistry . The regioselectivity observed during these reactions provides insights into the reactivity patterns of ETB and its congeners.

Data Tables

Property Value
Molecular FormulaC7H7F3
IC50 (MCF-7 Cells)Low micromolar
Mechanism of ActionEnzyme inhibition; tubulin disruption
ApplicationsAnticancer agent; synthetic intermediate

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

(1E)-1-ethoxy-3-(trifluoromethyl)buta-1,3-diene

InChI

InChI=1S/C7H9F3O/c1-3-11-5-4-6(2)7(8,9)10/h4-5H,2-3H2,1H3/b5-4+

InChI Key

GBDJZMNUWNFRIF-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C/C(=C)C(F)(F)F

Canonical SMILES

CCOC=CC(=C)C(F)(F)F

Origin of Product

United States

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